molecular formula C11H13N3O2 B14908099 6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide

6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B14908099
M. Wt: 219.24 g/mol
InChI Key: VIKCRPJUSGZMRC-UHFFFAOYSA-N
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Description

6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of 2-chloro-N-arylacetamide derivatives and α-haloketones in the presence of a base such as sodium hydroxide . The reaction is carried out in an ethanol solution, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-chloropyridine and 3-hydroxypyridine share structural similarities.

    Piperidine derivatives: Compounds such as piperidine-4-carboxamide and piperidine-3,5-dicarboxamide are related.

Uniqueness

6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide stands out due to its unique combination of the pyridine and piperidine moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

6-oxo-N-pyridin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C11H13N3O2/c15-10-5-4-8(7-13-10)11(16)14-9-3-1-2-6-12-9/h1-3,6,8H,4-5,7H2,(H,13,15)(H,12,14,16)

InChI Key

VIKCRPJUSGZMRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C(=O)NC2=CC=CC=N2

Origin of Product

United States

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